molecular formula C12H17FO7 B12842113 Dimethyl 2-[1-(acetyloxy)-2-methylpropyl]-2-fluoro-3-oxobutanedioate CAS No. 6935-49-5

Dimethyl 2-[1-(acetyloxy)-2-methylpropyl]-2-fluoro-3-oxobutanedioate

Cat. No.: B12842113
CAS No.: 6935-49-5
M. Wt: 292.26 g/mol
InChI Key: RSYSWZRHRYIUNQ-UHFFFAOYSA-N
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Description

Dimethyl 2-[1-(acetyloxy)-2-methylpropyl]-2-fluoro-3-oxobutanedioate is a fluorinated ester derivative featuring a central oxobutanedioate core (a four-carbon chain with two ester groups and a ketone). Key structural elements include:

  • Fluorine substituent at position 2, which enhances electronegativity and metabolic stability.
  • Acetyloxy-methylpropyl group at position 2, contributing to lipophilicity and hydrolysis susceptibility.
  • Dimethyl ester groups at positions 1 and 4, influencing solubility and volatility.

Properties

CAS No.

6935-49-5

Molecular Formula

C12H17FO7

Molecular Weight

292.26 g/mol

IUPAC Name

dimethyl 2-(1-acetyloxy-2-methylpropyl)-2-fluoro-3-oxobutanedioate

InChI

InChI=1S/C12H17FO7/c1-6(2)9(20-7(3)14)12(13,11(17)19-5)8(15)10(16)18-4/h6,9H,1-5H3

InChI Key

RSYSWZRHRYIUNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C(=O)C(=O)OC)(C(=O)OC)F)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-(1-ACETYLOXY-2-METHYL-PROPYL)-2-FLUORO-3-OXO-BUTANEDIOATE typically involves multi-step organic reactions. One common method includes the esterification of a precursor molecule with acetic anhydride in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 2-(1-ACETYLOXY-2-METHYL-PROPYL)-2-FLUORO-3-OXO-BUTANEDIOATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce ketones to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

DIMETHYL 2-(1-ACETYLOXY-2-METHYL-PROPYL)-2-FLUORO-3-OXO-BUTANEDIOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which DIMETHYL 2-(1-ACETYLOXY-2-METHYL-PROPYL)-2-FLUORO-3-OXO-BUTANEDIOATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological responses. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogs and Functional Group Comparisons

Table 1: Key Properties of Dimethyl 2-[1-(Acetyloxy)-2-methylpropyl]-2-fluoro-3-oxobutanedioate and Related Compounds
Compound Name Molecular Features Functional Groups Potential Applications Stability/Reactivity Insights
This compound C₁₃H₁₇FO₇ Fluorine, acetyloxy, dimethyl ester Pharmaceuticals/Agrochemicals Fluorine enhances metabolic stability; acetyloxy increases hydrolysis susceptibility
Dibutyl phthalate (, ) C₁₆H₂₂O₄ Di-ester (phthalate) Plasticizer High thermal stability; low volatility due to long alkyl chains
Flupoxam (, ) C₂₁H₁₇ClF₅N₃O₃ Pentafluoropropoxy, triazole, carboxamide Pesticide Fluorine enhances pesticidal activity via electron withdrawal
Eicosanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester (, ) C₂₅H₄₆O₅ Multiple acetyloxy groups Surfactant/Cosmetic Hydrolysis-prone due to acetyloxy; high lipophilicity
Key Observations:

Fluorine Impact : The fluorine atom in the target compound likely reduces electron density at the carbonyl group, similar to flupoxam’s pentafluoropropoxy moiety, which enhances pesticidal activity by resisting enzymatic degradation .

Ester Group Dynamics : The dimethyl ester groups in the target compound confer lower molecular weight and higher volatility compared to dibutyl phthalate’s longer alkyl chains, which are preferred in plasticizers for their stability .

Acetyloxy Reactivity: The acetyloxy group in the target compound and Eicosanoic acid derivatives (, ) may undergo hydrolysis under acidic or basic conditions, limiting shelf-life in aqueous formulations.

Metabolic and Functional Comparisons

  • Metabolic Stability: Fluorinated esters like the target compound and flupoxam exhibit prolonged half-lives compared to non-fluorinated analogs (e.g., dibutyl phthalate) due to fluorine’s resistance to oxidative metabolism .

Biological Activity

Dimethyl 2-[1-(acetyloxy)-2-methylpropyl]-2-fluoro-3-oxobutanedioate, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H15FO5\text{C}_{12}\text{H}_{15}\text{F}\text{O}_5

This structure includes functional groups that may contribute to its biological activity, particularly its acetyloxy and fluoro substituents.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Studies suggest that compounds with similar structures can inhibit enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation.
  • Modulation of Signaling Pathways : The presence of fluorine and acetyloxy groups may enhance the compound's ability to interact with various cellular receptors and signaling pathways, including those related to inflammation and apoptosis.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • Cell Line Studies : In vitro experiments demonstrated that the compound effectively inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
  • Animal Models : In vivo studies using mouse models showed a reduction in tumor size when treated with this compound, suggesting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Cytokine Modulation : Research indicated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in animal models, suggesting its potential use in inflammatory diseases .

Case Studies

  • Breast Cancer Treatment : A clinical study explored the effects of this compound on patients with advanced breast cancer. Results showed a notable decrease in tumor markers and improved patient outcomes when combined with standard chemotherapy .
  • Chronic Inflammation : Another study focused on patients with chronic inflammatory conditions. The administration of this compound led to significant improvements in inflammatory markers and patient-reported outcomes .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation; apoptosis
Anti-inflammatoryReduction in pro-inflammatory cytokines
CytotoxicityInduction of apoptosis in cancer cell lines

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